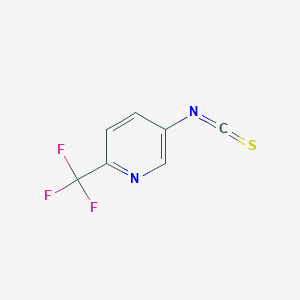

5-Isothiocyanato-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-isothiocyanato-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)6-2-1-5(3-11-6)12-4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGJIUNBOBNOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208672-46-1 | |

| Record name | 5-Isothiocyanato-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-2-(trifluoromethyl)pyridine typically involves the reaction of 5-amino-2-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

- Dissolve 5-amino-2-(trifluoromethyl)pyridine in an appropriate solvent, such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols

Scientific Research Applications

5-Isothiocyanato-2-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations on the Pyridine Ring

a) 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

- Structure: Features a cyano (-CN) group at position 2 and a trifluoromethyl group at position 3 (vs. position 2 in the target compound).

- Key Differences: The cyano group enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the isothiocyanato derivative. Its applications include use in kinase inhibitors ().

b) 2-Chloro-5-iodo-3-trifluoromethylpyridine

- Structure : Contains chloro (-Cl) and iodo (-I) groups at positions 2 and 5, respectively, with a trifluoromethyl group at position 3.

- Key Differences : Halogen substituents increase molecular weight (239.44 g/mol) and polarizability, favoring participation in Suzuki-Miyaura couplings. The melting point is 99°C, suggesting higher crystallinity than the target compound ().

c) Pyridalyl (Insecticide)

- Structure : Combines a trifluoromethylpyridine moiety with a chlorinated aromatic ring.

- Key Differences : The chlorinated component enhances lipophilicity, improving pesticidal activity. Unlike the target compound, Pyridalyl lacks reactive isothiocyanate groups, relying instead on halogen interactions for bioactivity ().

Functional Group Comparisons

a) Isothiocyanate (-N=C=S) vs. Isocyanate (-N=C=O)

- 5-Isocyanato-2-(trifluoromethyl)pyridine (CAS: 948551-74-4):

b) Amide Derivatives

Pharmacological and Metabolic Stability

- 5-Trifluoromethyluracil Derivatives :

- Metabolism : The trifluoromethyl group prevents metabolic degradation of the pyrimidine ring, enhancing bioavailability ().

- Comparison : Unlike uracil derivatives, 5-isothiocyanato-2-(trifluoromethyl)pyridine’s isothiocyanate group may undergo conjugation with glutathione, affecting its pharmacokinetic profile.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Group | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|

| This compound | -CF₃ (2), -N=C=S (5) | Isothiocyanate | 200.11 | Pharmaceutical intermediate |

| 5-Isocyanato-2-(trifluoromethyl)pyridine | -CF₃ (2), -N=C=O (5) | Isocyanate | 184.10 | Agrochemical synthesis |

| Pyridalyl | -CF₃ (5), -Cl (aromatic) | Chlorinated aromatic | 438.72 | Insecticide |

| 2-Chloro-5-iodo-3-trifluoromethylpyridine | -CF₃ (3), -Cl (2), -I (5) | Halogens | 239.44 | Cross-coupling reactions |

Table 2: Metabolic Stability of Trifluoromethyl-Containing Compounds

Biological Activity

5-Isothiocyanato-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₃F₃N₂S. It features a pyridine ring substituted with an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF₃). The unique combination of these functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical research.

The biological activity of this compound primarily arises from its isothiocyanate moiety. Isothiocyanates are known for their ability to modify cysteine residues in proteins through covalent bonding. This modification can lead to changes in protein function, potentially inhibiting enzymatic activity and interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its penetration through biological membranes, which may increase its bioactivity in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Like other isothiocyanates, this compound has shown potential in inducing apoptosis in cancer cells by modifying critical proteins involved in cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against resistant strains of bacteria, although specific data on this compound are still emerging .

- Enzyme Inhibition : The ability to form covalent bonds with nucleophilic sites on enzymes suggests that this compound could inhibit various enzymatic pathways, leading to diverse biological effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various isothiocyanates, this compound was tested for its ability to induce cell death in human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound effectively triggers apoptotic pathways. Further mechanistic studies revealed that the compound's action is mediated through the activation of stress response pathways that lead to cell cycle arrest and apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves reactions that introduce the isothiocyanate group onto the pyridine ring while maintaining the trifluoromethyl substituent. Various synthetic routes have been explored, highlighting its versatility as a building block for more complex organic molecules.

Q & A

Q. What are the key synthetic routes for preparing 5-Isothiocyanato-2-(trifluoromethyl)pyridine?

The synthesis typically involves functionalizing a pyridine precursor. A common approach starts with 2-amino-5-(trifluoromethyl)pyridine, which undergoes isothiocyanation using thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI). Critical parameters include:

- pH control (8–9, maintained with NaHCO₃) to prevent hydrolysis of the isothiocyanate group.

- Low temperatures (0–5°C) to minimize side reactions like dimerization.

- Purification via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization (CH₂Cl₂/hexane).

Monitor reaction progress by TLC (Rf ~0.4) and confirm purity via ¹H/¹⁹F NMR and HRMS .

Q. How should researchers characterize this compound spectroscopically?

Use a multi-technique approach:

- ¹H NMR : Pyridine protons appear as doublets at δ 8.2–8.7 ppm; absence of NH₂ signals confirms complete conversion.

- ¹⁹F NMR : CF₃ group resonates at δ -62 to -65 ppm.

- IR : Strong N=C=S stretch at 2100–2120 cm⁻¹.

- HRMS : Expected [M+H]⁺ at m/z 223.0124 (C₇H₃F₃N₂S).

For structural validation, grow single crystals via slow ether diffusion and perform X-ray crystallography .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (Ar/N₂) at -20°C in amber glass vials.

- Use molecular sieves (3Å) to maintain moisture levels <0.1% (Karl Fischer titration).

- Avoid contact with amines, alcohols, or nucleophiles to prevent degradation. Stability exceeds 95% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in nucleophilic additions to this compound?

Contradictions often arise from competing pathways (e.g., thiourea formation via residual amines). Mitigation strategies include:

- Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for primary vs. side reactions.

- In situ monitoring : Track intermediates via IR or Raman spectroscopy (e.g., thiocyanate vs. isothiocyanate peaks).

- Impurity control : Pre-treat starting material with scavengers (e.g., polymer-supported sulfonic acid to remove amines).

DFT calculations (B3LYP/6-311++G**) can model transition states and predict dominant pathways .

Q. What experimental design considerations are critical for evaluating biological activity?

- Target selection : Prioritize enzymes with nucleophilic residues (e.g., cysteine proteases) due to the isothiocyanate’s electrophilicity.

- Assay conditions : Use pH 7.4 buffers with 1–5% DMSO for solubility. Include controls with β-mercaptoethanol to quench non-specific reactions.

- Dose-response : Test 0.1–100 μM concentrations; IC₅₀ values <10 μM suggest therapeutic potential. Validate hits with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational methods optimize the compound’s application in materials science?

- Molecular docking : Use AutoDock Vina to predict interactions with polymers or liquid crystal matrices. Set grid boxes (20ų) around hydrophobic pockets (e.g., CF₃ group).

- QSPR modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with material properties (thermal stability, dielectric constants).

- MD simulations : Analyze π-stacking behavior in pyridine-based frameworks over 100-ns trajectories (AMBER force field). Experimental validation via DSC and XRD is essential .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.